Disodium cantharidin

Vue d'ensemble

Description

L'acide cantharique (sel de sodium) est un produit d'hydrolyse de la cantharidine, un composé initialement isolé des cantharides chinoises. Il est connu pour son rôle d'inhibiteur sélectif des phosphatases protéiques, en particulier la phosphatase protéique 1 (PP1) et la phosphatase protéique 2 (PP2A) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide cantharique (sel de sodium) peut être synthétisé par hydrolyse de la cantharidine. Le processus implique la réaction de la cantharidine avec une solution d'hydroxyde de sodium, conduisant à la formation de l'acide cantharique (sel de sodium). La réaction est généralement réalisée dans des conditions contrôlées pour assurer la conversion complète de la cantharidine en sa forme sel de sodium .

Méthodes de production industrielle : La production industrielle de l'acide cantharique (sel de sodium) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement élevé et une pureté optimale. Les conditions réactionnelles, telles que la température, le pH et la durée de la réaction, sont optimisées pour maximiser l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L'acide cantharique (sel de sodium) subit principalement des réactions d'hydrolyse. Il peut également participer à des réactions d'oxydation et de réduction, selon les réactifs et les conditions utilisés.

Réactifs et conditions courants :

Hydrolyse : L'hydroxyde de sodium est couramment utilisé pour hydrolyser la cantharidine en acide cantharique (sel de sodium).

Oxydation et réduction : Divers agents oxydants et réducteurs peuvent être utilisés pour modifier la structure chimique de l'acide cantharique (sel de sodium), conduisant à différents dérivés.

Produits principaux : Le produit principal de la réaction d'hydrolyse est l'acide cantharique (sel de sodium). D'autres dérivés peuvent être formés par des modifications chimiques supplémentaires, en fonction des réactions et des conditions spécifiques appliquées .

Applications De Recherche Scientifique

Bladder Cancer

Disodium cantharidin has been studied for its effects on bladder cancer. A study involving peripheral blood-derived dendritic cells from patients with bladder carcinoma showed that this compound significantly enhances dendritic cell maturation and function, which is crucial for initiating anti-tumor immunity. The compound also inhibited the growth of bladder cancer cells and induced apoptosis .

Non-Small Cell Lung Cancer

A meta-analysis examined the use of this compound combined with vitamin B6 injections alongside platinum-based chemotherapy for advanced non-small cell lung cancer. The results indicated improved objective response rates and performance scores compared to chemotherapy alone. The combination therapy also reduced chemotherapy-related side effects such as leukopenia and thrombocytopenia .

Hepatocellular Carcinoma

This compound has shown potential in treating hepatocellular carcinoma by inducing apoptosis and enhancing immune responses. It operates through mechanisms that include blocking cell cycle progression and reversing multidrug resistance in cancer cells .

Case Studies

Mécanisme D'action

Cantharidic Acid (sodium salt) exerts its effects by inhibiting protein phosphatases PP1 and PP2A. This inhibition leads to the upregulation of various signaling pathways, including ERK1/2, p38, and JNK1/2 . The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression . The molecular targets and pathways involved in its mechanism of action make it a valuable tool in cancer research and therapeutic development.

Comparaison Avec Des Composés Similaires

Cantharidin: The parent compound from which Cantharidic Acid (sodium salt) is derived.

Norcantharidin: A demethylated derivative of cantharidin with reduced toxicity and similar anticancer properties.

Uniqueness: Cantharidic Acid (sodium salt) is unique due to its selective inhibition of PP1 and PP2A, making it a valuable compound for studying protein phosphorylation and its role in cellular processes. Its reduced toxicity compared to cantharidin makes it a safer alternative for research and potential therapeutic applications .

Activité Biologique

Disodium cantharidinate (DC) is a derivative of cantharidin, a natural compound obtained from blister beetles, known for its significant biological activities, particularly in oncology. This article will delve into the biological activity of disodium cantharidinate, focusing on its anticancer properties, mechanisms of action, and clinical applications.

Overview of Disodium Cantharidinate

Disodium cantharidinate is primarily used in traditional medicine and has gained attention for its potential therapeutic effects against various cancers. Its mechanisms involve apoptosis induction, cell cycle arrest, and modulation of immune responses.

- Apoptosis Induction : Disodium cantharidinate has been shown to induce apoptosis in cancer cells through various pathways. For instance, it targets the epidermal growth factor receptor (EGFR), leading to increased apoptotic rates in triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, inhibiting cell proliferation by affecting cyclin-dependent kinases (CDKs) and promoting the activation of tumor suppressor proteins .

- Immune Modulation : Studies have indicated that disodium cantharidinate influences dendritic cells, enhancing their ability to present antigens and activate T-cells, which may contribute to its anticancer effects .

In Vitro Studies

In Vivo Studies

Disodium cantharidinate has been evaluated in various animal models, demonstrating its efficacy against tumors while also highlighting potential hepatotoxicity.

- Hepatotoxicity : High doses in rats led to increased liver weight and elevated serum transaminases, indicating liver damage .

- Tumor Growth Inhibition : In models of lung cancer, DC combined with chemotherapy showed improved response rates compared to chemotherapy alone .

Case Studies and Clinical Applications

- Treatment of Non-Small-Cell Lung Cancer (NSCLC) : A meta-analysis indicated that disodium cantharidinate combined with chemotherapy significantly improved objective response rates and reduced side effects such as leukopenia and thrombocytopenia .

- Molluscum Contagiosum Treatment : Cantharidin has been effectively used for treating molluscum contagiosum in children, demonstrating a high satisfaction rate among caregivers despite some adverse effects like blistering .

Safety and Adverse Effects

While disodium cantharidinate shows promising anticancer properties, safety concerns persist due to its hepatotoxic potential and other side effects such as blistering and pain during application . Continuous monitoring and further studies are necessary to establish safe dosage guidelines.

Propriétés

IUPAC Name |

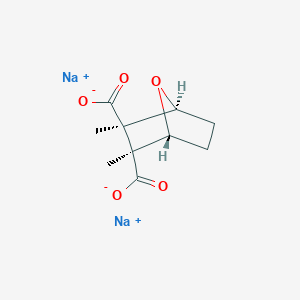

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFALSOLNDKMHAL-CSYCBQNYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-77-6 | |

| Record name | Disodium cantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.